2-Amino-4-benzylphenol
Overview
Description
2-Amino-4-benzylphenol is an organic compound with the molecular formula C13H13NO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a benzyl group at the fourth position on the phenol ring.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions via an sn1 pathway, facilitated by the resonance-stabilized carbocation . This suggests that 2-Amino-4-benzylphenol might interact with its targets through a similar mechanism.
Biochemical Pathways
For instance, they can be part of the shikimate pathway for the biosynthesis of phenolic acids .
Pharmacokinetics
The molecular weight of the compound is 199248 Da , which is within the range that generally allows for good bioavailability.
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antimicrobial effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-4-benzylphenol are largely determined by its molecular structure . The presence of an amino group (-NH2) and a benzyl group in its structure suggests that it can participate in various biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-benzylphenol can be synthesized through several methods, including nucleophilic aromatic substitution and other organic synthesis techniques. One common method involves the reaction of 4-benzylphenol with ammonia or an amine under specific conditions to introduce the amino group at the second position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The exact methods can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-benzylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the amino or benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or other amines can be used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Amino-4-benzylphenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Similar structure but with a methyl group instead of a benzyl group.
2-Amino-4-chlorophenol: Contains a chlorine atom instead of a benzyl group.
2-Amino-4-nitrophenol: Features a nitro group in place of the benzyl group.
Uniqueness
The benzyl group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
2-amino-4-benzylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,15H,8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELKWZKNBJTIRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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